9-(Ethylsulfanyl)anthracene
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Overview
Description
9-(Ethylsulfanyl)anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of an ethylsulfanyl group (-SEt) attached to the ninth carbon of the anthracene structure. Anthracene derivatives, including this compound, are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Ethylsulfanyl)anthracene typically involves the substitution of an anthracene derivative. One common method is the nucleophilic substitution reaction where an ethylsulfanyl group is introduced to the anthracene core. This can be achieved by reacting 9-bromoanthracene with ethanethiol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 9-(Ethylsulfanyl)anthracene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Br₂, HNO₃
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Brominated or nitrated anthracene derivatives
Scientific Research Applications
9-(Ethylsulfanyl)anthracene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(Ethylsulfanyl)anthracene largely depends on its application:
Photophysical Properties: The compound absorbs light and undergoes electronic transitions, leading to fluorescence.
Photodynamic Therapy: Upon irradiation, this compound can generate reactive oxygen species (ROS) such as singlet oxygen, which can induce cell damage and apoptosis in targeted cells.
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion.
9-Methylanthracene: Another anthracene derivative with strong fluorescence properties, often used in photophysical studies.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.
Uniqueness of 9-(Ethylsulfanyl)anthracene:
- The presence of the ethylsulfanyl group imparts unique electronic and steric properties, influencing its reactivity and photophysical behavior. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
82131-18-8 |
---|---|
Molecular Formula |
C16H14S |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
9-ethylsulfanylanthracene |
InChI |
InChI=1S/C16H14S/c1-2-17-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 |
InChI Key |
BFXRBQAVIWZDLF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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